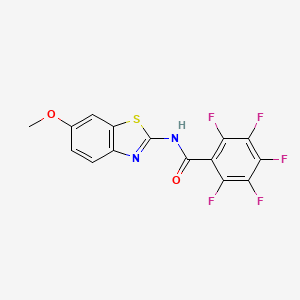

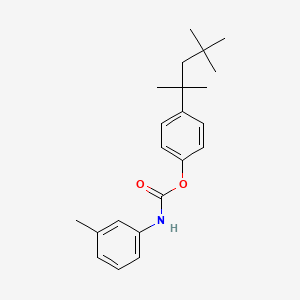

![molecular formula C18H17F4N3O3S B4629805 4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)

4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions, including the connection of thiadiazol with N-substituted piperazine. Optimal conditions for such syntheses involve specific solvents and acid acceptors at controlled temperatures to achieve high yields. For instance, the synthesis of certain derivatives achieved a 75% yield under specific conditions, indicating the importance of reaction parameters in synthesizing piperazine compounds (Wu Qi, 2014).

Molecular Structure Analysis

X-ray crystallography provides detailed information on molecular structures, including the arrangement of atoms and the spatial configuration of compounds. For example, the crystal structure of a phenyl-piperazine-1-sulfonamide derivative revealed a monoclinic system with specific lattice parameters and molecular interactions, such as hydrogen bonds and π-π stacking interactions (M. Berredjem et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, fluorination, and sulfomethylation, to modify their chemical properties for different applications. These reactions are crucial for developing compounds with targeted biological activities or physical properties. For example, nucleophilic substitution reactions have been utilized to synthesize N-sulfonated derivatives with potential antibacterial properties (M. Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments and applications. These properties are influenced by the molecular structure and substituent groups present on the piperazine ring.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the applications of piperazine derivatives in medicinal chemistry and other fields. For instance, the sulfomethylation of piperazine and polyazamacrocycles leads to products with varied numbers of methanesulfonate groups, demonstrating the impact of chemical modifications on the properties of piperazine compounds (J. van Westrenen & A. Sherry, 1992).

Aplicaciones Científicas De Investigación

Radio-Tracer Synthesis for Dopamine Uptake System

4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, through derivatives like [18F]GBR 13119, demonstrates potential as a radio-tracer for the dopamine uptake system. [18F]GBR 13119 has been synthesized with high radiochemical yield and purity, indicating its viability for positron emission tomography (PET) studies to explore neurological pathways related to dopamine (Haka et al., 1989).

Antibacterial and Antiproliferative Activities

The chemical structure has been manipulated to produce derivatives with notable antibacterial activities against various pathogens, demonstrating its potential as a framework for developing new antibacterial agents. For instance, certain derivatives have shown promising results against G. zeae, C. mandshurica, and F. oxysporum, highlighting the compound's versatility in combating microbial infections (Wu Qi, 2014). Furthermore, sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have exhibited moderate to good antiproliferative activity against cancer cell lines, suggesting potential in cancer therapy research (Dongjun Fu et al., 2017).

Enantioselective Catalysis for Synthesis

Derivatives have also been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, with the arene sulfonyl group playing a crucial role in achieving high yields and enantioselectivities. This application signifies its importance in the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals and material science (Zhouyu Wang et al., 2006).

PET Imaging for Glioma with [18F]DASA-23

[18F]DASA-23, a novel radiopharmaceutical derived from this compound, targets pyruvate kinase M2 levels in glioma via PET imaging. This application highlights the compound's potential in non-invasively delineating low-grade and high-grade gliomas, offering insights into tumor metabolism and facilitating personalized treatment planning (C. Patel et al., 2019).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3S/c19-14-4-6-16(7-5-14)29(27,28)25-10-8-24(9-11-25)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMYAFOBXJUDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

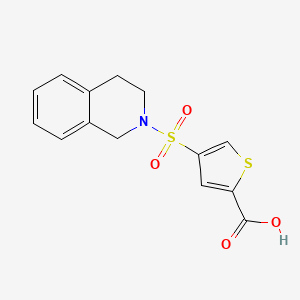

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

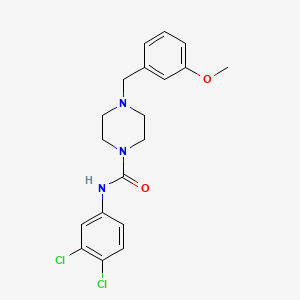

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)

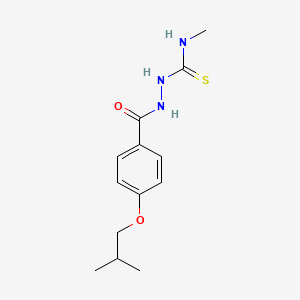

![(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)

![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)

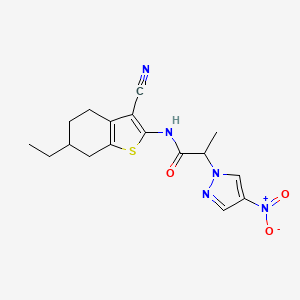

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)